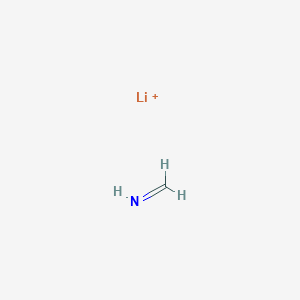

Lithium;methanimine

Description

Lithium methanimine (LiCH₂NH) is an organometallic compound comprising a lithium cation coordinated to a methanimine (CH₂NH⁻) anion. Methanimine (CH₂NH) itself is a planar molecule with a C=N bond, isoelectronic with ethylene, and exists as a reactive intermediate in various chemical and astrophysical contexts . The lithium derivative is synthesized via deprotonation of methanimine using lithium bases, forming a stable ionic complex. Its structure likely involves lithium coordination to the nitrogen atom, with possible solvation or aggregation states depending on the solvent .

Properties

CAS No. |

83928-27-2 |

|---|---|

Molecular Formula |

CH3LiN+ |

Molecular Weight |

36.0 g/mol |

IUPAC Name |

lithium;methanimine |

InChI |

InChI=1S/CH3N.Li/c1-2;/h2H,1H2;/q;+1 |

InChI Key |

GHWRYXKYUVXWGK-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].C=N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;methanimine typically involves the reaction of lithium metal with methanimine under controlled conditions. One common method is to react lithium with methanimine in an inert atmosphere to prevent unwanted side reactions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or diethyl ether to stabilize the intermediate products.

Industrial Production Methods

Industrial production of this compound involves large-scale reactions using similar methods as in the laboratory but with enhanced safety and efficiency measures. The process often includes the use of automated systems to control the reaction conditions precisely, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Lithium;methanimine undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized to form lithium hydroxide and formaldehyde.

Reduction: It can be reduced to form lithium hydride and methanol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the lithium atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include oxygen and hydrogen peroxide.

Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Solvents: Solvents like THF and diethyl ether are commonly used to stabilize the reaction intermediates.

Major Products Formed

Oxidation: Lithium hydroxide and formaldehyde.

Reduction: Lithium hydride and methanol.

Substitution: Various substituted methanimine derivatives depending on the nucleophile used.

Scientific Research Applications

Lithium;methanimine has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

Biology: The compound is studied for its potential effects on biological systems, including its role in neurotransmitter regulation.

Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of mood disorders.

Industry: this compound is used in the production of various chemicals and materials, including polymers and pharmaceuticals.

Mechanism of Action

The mechanism of action of lithium;methanimine involves its interaction with various molecular targets and pathways. In biological systems, it is believed to modulate neurotransmitter levels by affecting the activity of enzymes involved in neurotransmitter synthesis and degradation. The compound also interacts with cellular signaling pathways, influencing processes such as cell growth and differentiation.

Comparison with Similar Compounds

Structural and Electronic Properties

Methanimine (CH₂NH)

- Formula : CH₃N

- Structure : Planar, sp²-hybridized nitrogen with a C=N double bond.

- Electronic Properties : The C=N bond length is ~1.27 Å, and the molecule exhibits π-conjugation, making it prone to electrophilic attacks and fragmentation under UV irradiation .

Lithium Methanimine (LiCH₂NH)

- Formula : LiCH₂NH

- Structure : Likely a lithium-nitrogen coordinated complex, with possible dimeric or polymeric arrangements in the solid state. The C=N bond is expected to elongate slightly (~1.30 Å) due to electron donation from lithium .

(E)-N-(Adamantan-1-yl)-1-(3-Nitrophenyl)methanimine

- Formula : C₁₇H₂₀N₂O₂

- Structure : Bulky adamantyl and nitrophenyl groups create steric hindrance, reducing planarity. The C=N bond length is ~1.28 Å, confirmed by X-ray crystallography .

Key Differences :

- Lithium methanimine’s ionic nature contrasts with the covalent imine bonds in organic derivatives.

- Steric effects in adamantyl derivatives limit reactivity compared to the unsubstituted lithium complex.

Stability and Reactivity

Fragmentation Pathways :

Methanimine and its derivatives exhibit varied dissociation mechanisms. For example, CH₂NH fragments into HCN + H₂ under UV excitation, while lithium methanimine likely undergoes decomposition to LiCN and hydrocarbons .

Spectroscopic Data

Notes:

- Lithium methanimine’s spectroscopic data are scarce, but its organic analogs show distinct C=N IR stretches (1600–1680 cm⁻¹) and aromatic proton signals in NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.